5-Methyl-2-heptene

Gas Chromatography Analytical Chemistry Isomer Identification

Select 5-Methyl-2-heptene (cis/trans mixture, ≥95% GC) as your calibrated reference for hydrodeoxygenation and oligomerization research. Its unique Kovats RI (784.8, Petrocol DH) and density (0.73 g/mL)—distinct from 5-methyl-3-heptene—enable unambiguous isomer assignment in FCC and bio-oil streams. Rapid QC via RI (1.4140–1.4160) and density verification ensures lot-to-lot consistency for catalyst benchmarking at the reported ~82% alkene selectivity benchmark. Minimize over-hydrogenation risk; order today.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 22487-87-2
Cat. No. B1638028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-heptene
CAS22487-87-2
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC(C)CC=CC
InChIInChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3
InChIKeyVIHUHUGDEZCPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-heptene (CAS 22487-87-2): A C8 Branched Alkene for Catalysis and Analytical Research


5-Methyl-2-heptene (CAS 22487-87-2) is a branched C8 alkene (molecular formula C₈H₁₆, molecular weight 112.21 g/mol) [1]. It is a colorless, flammable liquid at ambient temperature, characterized by a specific gravity of 0.73 (20/20 °C) and a refractive index of 1.4140–1.4160 . The compound exists as a mixture of cis and trans geometric isomers and is primarily utilized in catalysis research—particularly in hydrodeoxygenation and oligomerization studies—as a model substrate or product intermediate [2][3].

Why 5-Methyl-2-heptene Cannot Be Simply Replaced by Isomeric C8 Alkenes


Subtle variations in the position of the methyl branch and the double bond among C8 alkene isomers (e.g., 5-methyl-3-heptene or 3-methyl-2-heptene) produce measurable differences in physicochemical properties, chromatographic behavior, and catalytic selectivity [1]. Direct substitution of 5-methyl-2-heptene with a generic 'heptene' or a different branched isomer risks altering reaction pathways, product distributions, or analytical method reproducibility. The following quantitative evidence establishes where 5-methyl-2-heptene exhibits verifiable differentiation that impacts scientific selection.

Quantitative Differentiation of 5-Methyl-2-heptene from Closest Analogs


GC Kovats Retention Index (RI) Differentiation from 5-Methyl-3-heptene

In gas chromatography, 5-methyl-2-heptene (cis isomer) exhibits a Kovats retention index (RI) of 784.8 on a non-polar Petrocol DH capillary column at 30 °C [1]. This RI value is distinct from its positional isomer 5-methyl-3-heptene, which elutes with a different RI (~805–810 under comparable conditions), enabling unambiguous identification in complex hydrocarbon mixtures [1][2].

Gas Chromatography Analytical Chemistry Isomer Identification

Catalytic Selectivity in Hydrodeoxygenation: 5-Methyl-2-heptene vs. 5-Methyl-3-heptene

During the hydrodeoxygenation of 5-methyl-3-heptanone over a 20 wt% Cu–Al₂O₃ bifunctional catalyst at 220 °C and H₂/ketone ratio of 2, the total C8 alkene selectivity reached ~82% [1]. The alkene product distribution comprised a mixture of 5-methyl-2-heptene and 5-methyl-3-heptene [1]. While the exact molar ratio is not reported, the co-formation of both isomers under identical conditions establishes that 5-methyl-2-heptene is a kinetically competitive product, not a trace byproduct. In contrast, the use of a 1 wt% Pt–Al₂O₃ catalyst under similar conditions drives complete hydrogenation to the alkane (3-methylheptane) with 97% selectivity and 99.9% conversion [1], demonstrating that the alkene product profile is highly catalyst- and condition-dependent.

Heterogeneous Catalysis Hydrodeoxygenation Bifunctional Catalysts

Relative Selectivity Ranking in Butene Oligomerization

In the oligomerization of 1-butene over a carbon-supported cobalt catalyst, the selectivity ranking among methylheptene isomers is reported as: trans/cis-5-methyl-2-heptene > trans/cis-5-methyl-3-heptene > trans-3-methyl-2-heptene (at lowest conversion) [1]. This hierarchy indicates that the 5-methyl-2-heptene double-bond positional isomer is preferentially formed over the 5-methyl-3-heptene and 3-methyl-2-heptene analogs.

Olefin Oligomerization Cobalt Catalysis Methylheptene Isomers

Physical Property Distinction: Specific Gravity vs. 5-Methyl-3-heptene

5-Methyl-2-heptene (cis/trans mixture) has a measured specific gravity of 0.73 (20/20 °C) . In comparison, its positional isomer 5-methyl-3-heptene (cis/trans mixture) is reported to have a density of approximately 0.71 g/cm³ at 20 °C . The difference of ~0.02 g/cm³, while modest, can be significant in precise gravimetric formulations or when density is used as a rapid purity and identity check.

Physicochemical Characterization Density Isomer Differentiation

Refractive Index Difference from Unbranched Heptene Isomers

The refractive index (nD) of 5-methyl-2-heptene (cis/trans mixture) is reported in the range of 1.4140–1.4160 . In comparison, the unbranched 2-heptene (mixed isomers, CAS 592-77-8) exhibits a refractive index of approximately 1.415 , while 5-methyl-3-heptene is reported with an nD of ~1.420 . The 0.004–0.006 difference between 5-methyl-2-heptene and 5-methyl-3-heptene exceeds the typical uncertainty of a standard refractometer, providing a quantitative basis for isomer differentiation.

Refractive Index Optical Properties Quality Control

Commercial Purity and Isomeric Composition Specification

Commercially available 5-methyl-2-heptene is typically supplied as a mixture of cis and trans isomers with a purity of >95.0% (GC) . This specification is critical because the compound is not sold as a single, stereopure entity; the cis/trans ratio may vary between lots or suppliers. In contrast, the positional isomer 5-methyl-3-heptene is also supplied as a cis/trans mixture but with a different CAS number (13172-91-3) and distinct analytical trace . The documented isomeric composition of the supplied material directly impacts the reproducibility of catalytic studies and analytical calibration.

Analytical Standard Isomeric Purity Procurement

Key Application Scenarios for 5-Methyl-2-heptene in Research and Industry


Analytical Method Development: GC-MS Identification of C8 Alkene Isomers

The established Kovats retention index of 784.8 (on Petrocol DH) for cis-5-methyl-2-heptene [1] makes it an essential calibration standard for identifying this specific isomer in complex hydrocarbon mixtures—such as fluid catalytic cracking (FCC) gasoline or biomass-derived fuel streams. Researchers developing or validating GC-MS methods for alkene isomer quantification require the pure compound to confirm retention time assignments and to differentiate it from co-eluting species like 5-methyl-3-heptene (ΔRI ~20–25 units).

Catalyst Screening: Hydrodeoxygenation of Oxygenated Bio-Oil Model Compounds

In the conversion of 5-methyl-3-heptanone (a model ketone for bio-oil upgrading) to hydrocarbons, 5-methyl-2-heptene is a primary alkene product when using copper-based bifunctional catalysts [2]. Catalyst screening studies that aim to maximize alkene yield while minimizing over-hydrogenation to alkanes must quantify 5-methyl-2-heptene separately from its isomer 5-methyl-3-heptene. The reported ~82% total alkene selectivity at 220 °C over Cu–Al₂O₃ establishes a benchmark for evaluating novel catalyst formulations.

Oligomerization Mechanistic Studies and Product Distribution Analysis

For research on light olefin oligomerization (e.g., 1-butene dimerization), the preferential formation of 5-methyl-2-heptene over other methylheptene isomers [3] provides a mechanistic probe for head-to-tail coupling pathways. Laboratories engaged in catalyst design for selective dimerization require the pure isomer as an analytical reference to accurately deconvolute GC×GC-MS chromatograms and to quantify the methylheptene isomer distribution in product streams.

Physical Property-Based Quality Control and Receiving Inspection

Upon receipt of 5-methyl-2-heptene, quality control laboratories can employ rapid, non-destructive tests—density (0.73 g/cm³) and refractive index (1.4140–1.4160)—to verify the identity of the material before use in sensitive experiments . These values distinguish the compound from the closely related 5-methyl-3-heptene (density ~0.71, nD ~1.420), reducing the risk of cross-isomer contamination that could invalidate catalytic or analytical results.

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